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molecular formula C7H5ClF3N B1585905 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-14-4

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Cat. No. B1585905
M. Wt: 195.57 g/mol
InChI Key: SXLBWNSGCIEART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071778B2

Procedure details

(2-chloro-6-methyl-4-(trifluoromethyl)pyridine (10.0 g, 51 mmol), N-bromosuccinimide (10.9 g, 61 mmol), and 2,2′-azobis(2-methylpropionitrile) (164 mg, 1 mmol) were combined in carbon tetrachloride (200 mL) and heated to reflux. After 16 h, the reaction mixture was cooled to 0° C. and filtered. The filtrate was concentrated and purified by column chromatography on silica gel (100% hexanes) to produce 9.1 g (70%) as a light yellow oil. 1H-NMR (CDCl3, 400 MHz) δ 7.59 (s, 1H), 7.47 (s, 1H), 4.52 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
164 mg
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([CH3:12])[N:3]=1.[Br:13]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:4]1[CH:5]=[C:6]([C:8]([F:9])([F:10])[F:11])[CH:7]=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(F)(F)F)C
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
164 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (100% hexanes)
CUSTOM
Type
CUSTOM
Details
to produce 9.1 g (70%) as a light yellow oil

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrCC1=NC(=CC(=C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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